rac 4-Amino Deprenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac 4-Amino Deprenyl (also known as 4-AD) is an important molecule in the field of biochemistry. It is a derivative of the amino acid phenylalanine, and it is used in a variety of scientific research applications. 4-AD has a number of biochemical and physiological effects, and it is also used in laboratory experiments.

科学的研究の応用

Proteomics Research

Scientific Field

Summary of Application

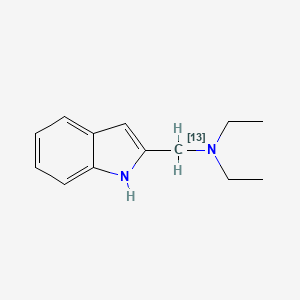

Both “rac 4-Amino Deprenyl” and “2-[(Diethylamino)methyl-13C]indole” are used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. These compounds could be used to study protein structures and interactions.

Methods of Application

The specific methods of application in proteomics research can vary widely depending on the exact nature of the study. However, these compounds are typically used as biochemicals in the research process .

Results or Outcomes

The results or outcomes of these studies can also vary widely. However, the use of these compounds in proteomics research can contribute to a greater understanding of protein structures and functions, which can have implications for understanding diseases and developing treatments.

Synthesis of Indole Derivatives

Scientific Field

Summary of Application

“2-[(Diethylamino)methyl-13C]indole” can be used in the synthesis of indole derivatives . Indole derivatives are important types of molecules that play a main role in cell biology and are used in the treatment of various disorders in the human body .

Methods of Application

The synthesis of indoles labeled with 13C–1H and 13C–19F spin pairs is described. All syntheses utilize inexpensive carbon–13C dioxide as the 13C isotope source. Ruthenium-mediated ring-closing metathesis is the key step in construction of the 13C containing indole carbocycle .

Results or Outcomes

The synthesized indoles labeled with 13C–1H and 13C–19F spin pairs can be used as tryptophan precursors for protein NMR spectroscopy . This enables high-resolution and high-sensitivity nuclear magnetic resonance (NMR) spectroscopy .

Inflammation Reduction in Acute SIV Infection

Scientific Field

Summary of Application

Deprenyl, which is related to “rac 4-Amino Deprenyl”, has been found to reduce inflammation during acute SIV (Simian Immunodeficiency Virus) infection . This has implications for HIV treatment, as SIV is a model of HIV infection in non-human primates .

Methods of Application

The study involved administering deprenyl during the acute stage of SIV infection in rhesus macaques . The researchers then measured levels of inflammation in both the peripheral blood and the central nervous system .

Results or Outcomes

The study found that deprenyl decreased both peripheral and central nervous system inflammation, but had no effect on viral load in either the periphery or central nervous system . This suggests that deprenyl may have broad anti-inflammatory effects when given during the acute stage of SIV infection .

Transition Metal Catalyzed Synthesis of Indoles

Scientific Field

Summary of Application

“2-[(Diethylamino)methyl-13C]indole” can be used in the transition metal catalyzed synthesis of indoles . Indoles are important types of molecules that play a main role in cell biology and are used in the treatment of various disorders in the human body .

Methods of Application

The synthesis of indoles involves transition metal catalysis . This is an alternative strategy to traditional synthetic protocols and has recently increased importance for the construction of C–C and C–N bonds .

Results or Outcomes

The synthesized indoles can be used as precursors for protein NMR spectroscopy . This enables high-resolution and high-sensitivity nuclear magnetic resonance (NMR) spectroscopy .

特性

IUPAC Name |

N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFKZFKQVUVQDW-DETAZLGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 4-Amino Deprenyl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)